molecular formula C11H10ClNO3 B2761016 Ethyl 6-chlorooxoindoline-3-carboxylate CAS No. 14750-18-6; 151056-78-9

Ethyl 6-chlorooxoindoline-3-carboxylate

Cat. No.: B2761016
CAS No.: 14750-18-6; 151056-78-9
M. Wt: 239.66
InChI Key: YYZVTCVOHWAADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chlorooxoindoline-3-carboxylate is a heterocyclic organic compound featuring an indoline core substituted with a chlorine atom at position 6, an oxo group at position 2, and an ethyl ester at position 2. This structure renders it valuable in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules. Its molecular formula is C₁₁H₁₀ClNO₃, with a molecular weight of 239.65 g/mol. The compound’s reactivity is influenced by the electron-withdrawing chloro and oxo groups, which enhance its participation in nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name

ethyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)13-10(9)14/h3-5,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVTCVOHWAADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 6-Chlorooxoindoline-3-Carboxylate (CAS 151056-78-9)

  • Molecular Formula: C₁₀H₈ClNO₃
  • Key Differences :
    • Substitution of the ethyl ester with a methyl ester reduces lipophilicity (logP: ~1.8 vs. ~2.2 for ethyl ester).
    • Lower molecular weight (225.63 g/mol) may affect pharmacokinetic properties.
    • Applications: Primarily used in small-scale research due to its lower steric hindrance, facilitating reactions requiring compact substrates .

Ethyl 6-Chloroquinoline-3-Carboxylate (CAS 1017414-83-3)

  • Molecular Formula: C₁₂H₁₀ClNO₂
  • Absence of the oxo group reduces hydrogen-bonding capacity. Applications: Widely utilized in anticancer and antimicrobial studies due to quinoline’s DNA intercalation properties .

6-Bromo-1H-Indole-3-Carboxylic Acid

  • Molecular Formula: C₉H₆BrNO₂
  • Key Differences :
    • Bromine substituent (vs. chlorine) increases molecular weight (256.06 g/mol) and polarizability.
    • Carboxylic acid group (vs. ethyl ester) enhances solubility in aqueous media but reduces cell membrane permeability.
    • Structural Role: Forms hydrogen-bonded dimers in crystal lattices, influencing solid-state reactivity .

Ethyl 6-Amino-2-Phenyl-1H-Indole-3-Carboxylate (CAS 945655-38-9)

  • Molecular Formula : C₁₇H₁₆N₂O₂
  • Key Differences: Amino group at position 6 introduces hydrogen-bond donor capacity (2 donors, 3 acceptors). Phenyl substituent at position 2 enhances steric bulk and π-π interactions. Applications: Explored in kinase inhibition studies due to its ability to mimic ATP-binding motifs .

Ethyl 2-Amino-6-Cyano-1H-Indole-3-Carboxylate (CAS 828931-75-5)

  • Molecular Formula : C₁₂H₁₁N₃O₂
  • Key Differences: Cyano group at position 6 acts as a strong electron-withdrawing substituent, increasing electrophilicity. Amino group at position 2 enables dual hydrogen-bonding interactions. Applications: Intermediate in synthesizing fluorescent probes and protease inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₁H₁₀ClNO₃ 239.65 Cl (C6), Oxo (C2), Ethyl ester Pharmaceutical precursors
Mthis compound C₁₀H₈ClNO₃ 225.63 Cl (C6), Oxo (C2), Methyl ester Small-scale synthesis
Ethyl 6-chloroquinoline-3-carboxylate C₁₂H₁₀ClNO₂ 247.67 Cl (C6), Quinoline core Anticancer/antimicrobial research
6-Bromo-1H-indole-3-carboxylic acid C₉H₆BrNO₂ 256.06 Br (C6), Carboxylic acid Crystallography and solid-state studies
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate C₁₇H₁₆N₂O₂ 280.32 NH₂ (C6), Phenyl (C2) Kinase inhibition assays
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate C₁₂H₁₁N₃O₂ 237.24 NH₂ (C2), CN (C6) Fluorescent probes

Research Findings and Implications

  • Reactivity : this compound exhibits higher electrophilicity at the C6 position compared to its methyl ester analog, making it more reactive in SNAr reactions .
  • Biological Activity: The quinoline derivative (Ethyl 6-chloroquinoline-3-carboxylate) demonstrates superior antimicrobial activity (MIC: 2–8 µg/mL) against E. coli compared to indoline-based analogs, likely due to enhanced DNA intercalation .
  • Solubility: Amino-substituted derivatives (e.g., Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) show improved aqueous solubility (LogS: -3.1 vs. -4.2 for the chlorooxoindoline) but reduced blood-brain barrier penetration .

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